molecular formula C13H13N3O B5827238 N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE

N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE

Katalognummer: B5827238
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: UBNUCQQDFYUHQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Furan-2-yl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine is a benzodiazol-amine derivative featuring a 1-methyl substituent on the benzodiazole core and a furan-2-ylmethyl group attached to the amine nitrogen. The compound is structurally related to bioactive molecules, such as DM489, which shares the furan moiety and demonstrates neuropathic pain relief in preclinical models .

Key characteristics inferred from structural analogs:

  • Molecular formula: Likely C₁₃H₁₃N₃O (based on benzodiazole core + substituents).

Eigenschaften

IUPAC Name

N-(furan-2-ylmethyl)-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-16-12-7-3-2-6-11(12)15-13(16)14-9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNUCQQDFYUHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the Furan Moiety: The furan ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the benzodiazole derivative with a furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the nitrogen atom in the benzodiazole ring, which can be accomplished using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted furan and benzodiazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and benzodiazole rings can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the benzodiazole nitrogen significantly influences molecular weight, lipophilicity, and biological activity. Below is a comparative analysis:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Purity Key Features/Applications
Target Compound 1-Methyl C₁₃H₁₃N₃O 227.26 N/A Hypothesized CNS activity
1-Benzyl analog 1-Benzyl C₁₉H₁₇N₃O 303.36 98+% Higher lipophilicity
N-(2-Phenoxyethyl) analog 2-Phenoxyethyl C₁₅H₁₄N₃O 252.29 N/A Enhanced solubility via ether
DM489 (Furan-acrylamide) Acrylamide-indoline C₁₄H₁₃NO₂ 227.26 >95% Neuropathic pain relief
Key Observations:
  • Lipophilicity : The 1-benzyl analog (C₁₉H₁₇N₃O) has a higher molecular weight and lipophilicity compared to the target compound, which may affect blood-brain barrier penetration .
  • Solubility: The phenoxyethyl substituent in the Enamine Ltd.
  • Biological Activity : DM489, though structurally distinct (acrylamide core), demonstrates that furan-containing compounds can exhibit significant bioactivity, suggesting possible therapeutic relevance for the target compound .

Spectroscopic Characterization

Spectroscopic data from benzodithiazine derivatives () and furan-containing compounds () highlight common analytical trends:

  • ¹H NMR : Aromatic protons in the benzodiazole core typically resonate at δ 7.0–8.0 ppm, while furan protons appear at δ 6.0–7.5 ppm .
  • IR Spectroscopy : Stretching vibrations for SO₂ (1345–1155 cm⁻¹) in benzodithiazines contrast with C=N (1645 cm⁻¹) in benzodiazoles .

Research Findings and Implications

  • Biological Potential: DM489’s efficacy in pain models suggests that the target compound’s furan group may confer similar bioactivity, warranting further pharmacological studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.